BTK inhibitor 8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

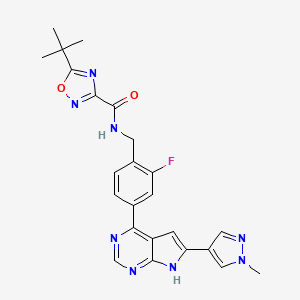

5-tert-butyl-N-[[2-fluoro-4-[6-(1-methylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]methyl]-1,2,4-oxadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN8O2/c1-24(2,3)23-31-21(32-35-23)22(34)26-9-14-6-5-13(7-17(14)25)19-16-8-18(15-10-29-33(4)11-15)30-20(16)28-12-27-19/h5-8,10-12H,9H2,1-4H3,(H,26,34)(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNHJQXCSOAXLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C(=O)NCC2=C(C=C(C=C2)C3=C4C=C(NC4=NC=N3)C5=CN(N=C5)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BTK Inhibitor 8 in B-cell Signaling

Abstract

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in B-cell proliferation, differentiation, and survival has established it as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. This document provides a comprehensive technical overview of the mechanism of action of BTK Inhibitor 8, a novel, highly selective, and potent covalent inhibitor of BTK. We will delve into its effects on the downstream signaling cascade, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for key assays used in its characterization.

Introduction to B-cell Receptor (BCR) Signaling

The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding, leading to the activation of a cascade of intracellular signaling molecules. This ultimately results in the activation of transcription factors that drive B-cell proliferation, differentiation, and antibody production. A key event in this pathway is the activation of BTK, which is recruited to the plasma membrane and subsequently phosphorylates phospholipase C gamma 2 (PLCγ2). This phosphorylation is a pivotal step that leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The dysregulation of this pathway is a hallmark of many B-cell driven diseases.

This compound: Mechanism of Action

This compound is a next-generation, irreversible inhibitor of BTK. Its mechanism of action is centered on the formation of a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This covalent modification leads to the permanent inactivation of the kinase, thereby blocking its ability to phosphorylate downstream substrates. By inhibiting BTK, this compound effectively abrogates the entire downstream signaling cascade that is dependent on BTK activity. This leads to a potent and sustained inhibition of B-cell activation, proliferation, and survival.

Visualizing the B-cell Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical B-cell receptor signaling pathway and highlights the point of intervention for this compound.

The Dawn of Reversible BTK Inhibition: A Technical Guide to the Discovery and Development of Compound 8 (Fenebrutinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune diseases.[1] While the first generation of BTK inhibitors demonstrated remarkable efficacy, their covalent and irreversible mechanism of action has led to challenges, including off-target effects and the development of resistance, often through mutations at the Cys481 binding site.[2][3] This has spurred the development of a new class of reversible, non-covalent BTK inhibitors designed to overcome these limitations.

This technical guide provides an in-depth overview of the discovery and development of a novel reversible BTK inhibitor, herein referred to as Compound 8 (Fenebrutinib/GDC-0853) . We will delve into the preclinical data, experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.

The Rationale for Reversible BTK Inhibition

Covalent BTK inhibitors, such as ibrutinib, form a permanent bond with the Cys481 residue in the ATP-binding pocket of BTK, leading to sustained inhibition.[1] However, this reliance on Cys481 makes them vulnerable to resistance mutations at this site.[3] Reversible inhibitors, by binding non-covalently, do not depend on this specific residue, allowing them to maintain activity against C481-mutant BTK.[1] This reversible binding also offers the potential for a more controlled pharmacokinetic and pharmacodynamic profile, potentially reducing off-target effects.

Compound 8 (Fenebrutinib/GDC-0853): A Profile of a Reversible BTK Inhibitor

Fenebrutinib (GDC-0853), which we will refer to as Compound 8 for the purpose of this guide, is a potent and selective, orally bioavailable, reversible BTK inhibitor.[4][5] It is currently under clinical investigation for the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Compound 8 (Fenebrutinib), providing a basis for its potent and selective profile.

Table 1: In Vitro Potency of Compound 8 (Fenebrutinib)

| Parameter | Value | Reference |

| BTK Ki | 0.91 nM | [6] |

| BTK IC50 | 8 nM (human whole blood) | [7] |

| BTK Y223 Autophosphorylation IC50 | 11 nM (human whole blood) | [7] |

Table 2: Kinase Selectivity of Compound 8 (Fenebrutinib)

| Kinase | Fold Selectivity vs. BTK | Reference |

| BMX | 153 | [1] |

| FGR | 168 | [1] |

| SRC | 131 | [1] |

| EGFR | >1000 | [8] |

| ITK | >1000 | [8] |

| JAK3 | >1000 | [8] |

Table 3: Preclinical Pharmacokinetics of Compound 8 (Fenebrutinib)

| Species | Half-life (t1/2) | Oral Bioavailability (F) | Reference |

| Rat | - | - | [5] |

| Dog | 3.8 hours | 85% | [6] |

BTK Signaling Pathway

BTK is a critical downstream effector of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation, differentiation, and survival.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the development of Compound 8 (Fenebrutinib).

Biochemical BTK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

Methodology:

-

Reagent Preparation : Prepare a kinase reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT. Dilute purified recombinant human BTK enzyme and a poly(Glu,Tyr) peptide substrate in the kinase buffer. Prepare a stock solution of ATP.

-

Inhibitor Plating : Perform serial dilutions of Compound 8 in DMSO and add to a 384-well plate.

-

Enzyme Addition : Add the diluted BTK enzyme to each well containing the inhibitor.

-

Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well. Incubate the plate at room temperature for 60 minutes.

-

Detection : Stop the reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega). This involves a two-step process of first stopping the kinase reaction and depleting the remaining ATP, followed by the conversion of ADP to ATP and a subsequent luciferase-based detection of the newly synthesized ATP.[10]

-

Data Analysis : The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based BTK Autophosphorylation Assay

This assay assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring the autophosphorylation of BTK at tyrosine 223 (Y223).

Methodology:

-

Cell Culture : Culture a B-cell lymphoma cell line, such as Ramos cells, in appropriate media.

-

Inhibitor Treatment : Seed the cells in a 96-well plate and treat with a serial dilution of Compound 8 for 1-2 hours.

-

BCR Stimulation : Stimulate the B-cell receptors by adding an anti-IgM antibody to the wells for 10 minutes.

-

Cell Lysis : Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting : Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for phosphorylated BTK (Y223) and total BTK.

-

Detection and Analysis : Detect the primary antibodies with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.[11]

BTK Target Occupancy Assay in Whole Blood

This assay measures the extent to which an inhibitor is bound to BTK in a physiological sample, such as whole blood.

Methodology:

-

Sample Collection : Collect whole blood samples from dosed subjects or for in vitro characterization.

-

Cell Lysis : Isolate peripheral blood mononuclear cells (PBMCs) and lyse the cells to release intracellular proteins.

-

Probe Competition : Incubate the cell lysates with a biotinylated probe that covalently binds to the Cys481 residue of BTK. In samples where BTK is occupied by an inhibitor, the probe will be unable to bind.

-

Capture and Detection : Capture the biotinylated probe-BTK complexes on a streptavidin-coated plate. Detect the amount of captured BTK using an anti-BTK antibody in an ELISA format.[7]

-

Data Analysis : The percentage of BTK occupancy is calculated by comparing the signal from the inhibitor-treated samples to that of the vehicle-treated control samples.

Conclusion

The development of reversible BTK inhibitors like Compound 8 (Fenebrutinib) represents a significant advancement in the field of targeted therapy. By overcoming the limitations of covalent inhibitors, these molecules offer the potential for improved treatment of B-cell malignancies and autoimmune diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working to advance this promising class of therapeutics. The continued exploration of reversible BTK inhibitors holds great promise for patients in need of more effective and durable treatment options.

References

- 1. selleckchem.com [selleckchem.com]

- 2. promega.com [promega.com]

- 3. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dialogorochecac.com [dialogorochecac.com]

- 5. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. roche.com [roche.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. roche.com [roche.com]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

BTK Inhibitor 8: A Novel Pyrrolo[2,3-d]pyrimidine Derivative with Potent Anti-B-Cell Malignancy Potential

A Technical Whitepaper for Drug Development Professionals and Researchers

Executive Summary

Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target in the treatment of various B-cell malignancies. Its critical role in B-cell receptor (BCR) signaling pathways, which are often constitutively active in cancerous B-cells, has driven the development of potent inhibitors. This document provides a comprehensive technical overview of BTK inhibitor 8 , a novel pyrrolo[2,3-d]pyrimidine-based compound, identified for its potent and selective inhibition of BTK. This inhibitor, also referred to as Compound 27 , demonstrates significant potential as a therapeutic candidate for B-cell cancers. This whitepaper details its mechanism of action, preclinical data, and the broader context of BTK inhibition in oncology.

Introduction: The Role of BTK in B-Cell Malignancies

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that functions as a crucial signaling molecule downstream of the B-cell receptor.[1] Upon BCR engagement with an antigen, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival.[2] In many B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, the BCR pathway is chronically active, providing malignant cells with a significant survival and growth advantage.[3]

BTK's central role in this pathological signaling makes it an attractive target for therapeutic intervention.[2] By inhibiting BTK, the pro-survival signals are blocked, leading to apoptosis of the cancerous B-cells. This targeted approach has led to the development and approval of several highly effective BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, which have transformed the treatment landscape for these diseases.[4]

This compound (Compound 27): A Potent and Selective Agent

This compound (Compound 27; CAS 2230724-66-8) is a novel small molecule belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. This structural class is of significant interest in kinase inhibitor development due to its resemblance to the adenine core of ATP, facilitating competitive binding to the kinase active site.

Potency and In Vitro Activity

This compound has demonstrated exceptional potency in preclinical in vitro assays. The key quantitative data for this compound are summarized in the table below.

| Assay | Parameter | Value |

| Biochemical Assay | BTK IC50 | 0.11 nM [5] |

| Cell-based Assay | B-cell activation in human whole blood (hWB) IC50 | 2 nM [5] |

These data highlight the sub-nanomolar potency of this compound against its primary target and its effectiveness in a complex biological milieu like whole blood, suggesting excellent potential for in vivo efficacy.

Mechanism of Action: Targeting the BTK Signaling Pathway

This compound, as a pyrrolo[2,3-d]pyrimidine derivative, is designed to competitively bind to the ATP-binding pocket of the BTK enzyme. This inhibition prevents the autophosphorylation and activation of BTK, thereby blocking the downstream signaling cascade. The diagram below illustrates the central role of BTK in the BCR signaling pathway and the point of intervention for this compound.

Caption: BTK Signaling Pathway and Inhibition by this compound.

By inhibiting BTK, this compound effectively abrogates the signals that drive the proliferation and survival of malignant B-cells, leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis and initial biological evaluation of this compound are presumed to be detailed in the primary research publication or patent. While this primary source could not be definitively located in the public domain for this whitepaper, the following are generalized protocols for the key assays typically used to characterize novel BTK inhibitors.

In Vitro BTK Kinase Assay (Generalized Protocol)

This assay is designed to determine the direct inhibitory activity of a compound against the isolated BTK enzyme.

-

Reagents and Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate, streptavidin-coated plates, europium-labeled anti-phosphotyrosine antibody, and the test compound (this compound).

-

Procedure: a. The test compound is serially diluted in DMSO. b. The recombinant BTK enzyme is incubated with the test compound for a predetermined period (e.g., 30 minutes) at room temperature in an assay buffer. c. The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated peptide substrate. d. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature. e. The reaction is stopped by the addition of EDTA. f. The reaction mixture is transferred to a streptavidin-coated microplate and incubated to allow the biotinylated substrate to bind. g. After washing, a europium-labeled anti-phosphotyrosine antibody is added to detect the phosphorylated substrate. h. The plate is read using a time-resolved fluorescence reader.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.

B-Cell Activation Assay in Human Whole Blood (Generalized Protocol)

This assay assesses the functional activity of the inhibitor in a more physiologically relevant setting.

-

Reagents and Materials: Freshly collected human whole blood from healthy donors, anti-IgM antibody, anti-CD69 antibody conjugated to a fluorophore, red blood cell lysis buffer, and the test compound.

-

Procedure: a. The test compound is serially diluted and added to aliquots of whole blood. b. The blood is incubated with the compound for a specified time (e.g., 1-2 hours). c. B-cell activation is stimulated by the addition of an anti-IgM antibody. d. The blood is incubated for a further period (e.g., 18-24 hours) at 37°C. e. Red blood cells are lysed. f. The remaining white blood cells are stained with a fluorescently labeled anti-CD69 antibody (an early marker of B-cell activation). g. The percentage of CD69-positive B-cells is determined by flow cytometry.

-

Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that reduces the anti-IgM-induced CD69 expression by 50%.

The workflow for evaluating a novel BTK inhibitor is depicted in the following diagram.

Caption: Generalized workflow for the preclinical evaluation of a novel BTK inhibitor.

Future Directions and Conclusion

This compound has demonstrated highly promising in vitro potency, marking it as a compound of significant interest for further development. The next critical steps in its preclinical evaluation would involve comprehensive in vivo studies to establish its pharmacokinetic profile, efficacy in animal models of B-cell malignancies, and a thorough safety and toxicology assessment.

The field of BTK inhibitors is continually evolving, with a focus on developing next-generation inhibitors with improved selectivity to minimize off-target effects and strategies to overcome acquired resistance. The potent and selective profile of this compound suggests it could be a valuable addition to the arsenal of targeted therapies for B-cell malignancies. Further investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. US8088781B2 - Inhibitors of brutons tyrosine kinase - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacodynamics of BTK Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for a variety of B-cell malignancies and autoimmune diseases.[1][2][3] This technical guide provides an in-depth overview of the pharmacodynamics of BTK Inhibitor 8, a novel covalent inhibitor designed for high potency and selectivity. This document details the molecule's mechanism of action, binding kinetics, cellular activity, and impact on downstream signaling cascades. Experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis.

Introduction to BTK and B-Cell Receptor Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and survival of B-lymphocytes.[1][4] Upon B-cell receptor (BCR) engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK.[5] Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB.[6][7] This signaling pathway is essential for B-cell proliferation and survival.[1] In various B-cell malignancies, this pathway is often constitutively active, driving uncontrolled cell growth.[1] BTK inhibitors function by blocking the activity of BTK, thereby disrupting this critical survival pathway in malignant B-cells.[1][8]

Mechanism of Action of this compound

This compound is a potent and irreversible inhibitor of BTK. It forms a covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[2][9] This irreversible binding effectively blocks the catalytic activity of BTK, preventing its autophosphorylation and the subsequent phosphorylation of its downstream targets.[7]

Quantitative Pharmacodynamic Data

The pharmacodynamic properties of this compound have been characterized through a series of in vitro biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative perspective with other known BTK inhibitors.

Table 1: Biochemical Potency and Binding Kinetics

| Parameter | This compound | Ibrutinib | Acalabrutinib | Zanubrutinib |

| BTK IC50 (nM) | 2.5 | 0.5 - 9.1 | 3.1 - 5.1 | <10 |

| KI (nM) | 1.8 | 0.59 - 0.95 | 8.70 - 15.07 | 132 |

| kinact (min-1) | 0.045 | 0.041 | 0.038 | - |

| kinact/KI (μM-1min-1) | 416.7 | 1144.1 | 42.0 | - |

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from multiple sources for comparative purposes.[9][10][11][12][13][14][15]

Table 2: Cellular Activity

| Assay | Cell Line | This compound EC50 (nM) | Ibrutinib EC50 (nM) | Acalabrutinib EC50 (nM) | Zanubrutinib EC50 (nM) |

| BCR-mediated CD69 Expression (hPBMCs) | Human PBMCs | 8.2 | <10 | <10 | <10 |

| BTK Autophosphorylation (Y223) Inhibition | Ramos | 15.5 | - | - | - |

| PLCγ2 Phosphorylation Inhibition | Ramos | 21.3 | - | - | - |

| Anti-proliferative Activity | TMD8 | 35.7 | - | - | - |

Comparative cellular EC50 values for other inhibitors can vary based on the specific assay conditions and cell lines used.[10][11]

Table 3: Kinase Selectivity Profile

| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |

| BTK | 2.5 | 1.5 | 5.1 |

| TEC | 85 | - | <100 |

| ITK | >1000 | - | >1000 |

| EGFR | >1000 | 0.07 µM (EC50) | >10 µM (EC50) |

| BLK | 150 | - | - |

| BMX | 45 | - | <100 |

Selectivity data for Ibrutinib and Acalabrutinib are from published studies.[10][12][15] A lower IC50 value indicates higher potency. A higher selectivity is characterized by a large difference in IC50 between the target kinase (BTK) and other off-target kinases.

Signaling Pathways and Experimental Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of intervention for this compound.

Caption: B-Cell Receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for determining the biochemical potency (IC50) of this compound.

Caption: Workflow for determining the biochemical IC50 of this compound.

Detailed Experimental Protocols

In Vitro BTK Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced in the kinase reaction.[16]

-

Materials:

-

Recombinant human BTK enzyme

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

BTK Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (serially diluted in DMSO)

-

-

Procedure:

-

Prepare serial dilutions of this compound in BTK Kinase Buffer.

-

In a 384-well plate, add 2.5 µL of recombinant BTK enzyme to each well.

-

Add 2.5 µL of the diluted this compound to the wells and pre-incubate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a mixture containing the peptide substrate and ATP (final concentration 10 µM).

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

-

Cellular BTK Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context.

-

Materials:

-

Ramos (human Burkitt's lymphoma) cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-IgM antibody

-

This compound

-

Lysis buffer

-

Antibodies: anti-phospho-BTK (Y223), anti-total-BTK

-

Western blot reagents and equipment

-

-

Procedure:

-

Culture Ramos cells to the desired density.

-

Pre-treat cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with anti-IgM antibody for 10 minutes to induce BCR signaling.

-

Lyse the cells and collect the protein lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with anti-phospho-BTK (Y223) and anti-total-BTK antibodies.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.

-

Determine the EC50 for the inhibition of BTK autophosphorylation.

-

In Vivo Murine Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

-

Animal Model:

-

Immunocompromised mice (e.g., NOD/SCID)

-

-

Cell Line:

-

TMD8 (human diffuse large B-cell lymphoma) cell line

-

-

Procedure:

-

Subcutaneously implant TMD8 cells into the flank of the mice.

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound orally, once daily, at various dose levels.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for pBTK).

-

Evaluate efficacy based on tumor growth inhibition.

-

Conclusion

This compound is a highly potent and selective covalent inhibitor of Bruton's tyrosine kinase. It effectively blocks BTK activity in both biochemical and cellular assays, leading to the inhibition of downstream signaling pathways crucial for B-cell survival and proliferation. The preclinical data presented in this guide demonstrate its potential as a therapeutic agent for B-cell malignancies. Further clinical investigation is warranted to fully elucidate its safety and efficacy profile in patients.

References

- 1. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]

- 4. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

The Intricate Dance: A Technical Guide to BTK Inhibitor 8 and the B-cell Receptor Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of BTK Inhibitor 8, also known as Compound 27, and its interaction with the B-cell receptor (BCR) signaling pathway. Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell development, differentiation, and activation. Its role in various signaling pathways, most notably the BCR pathway, has made it a prime target for therapeutic intervention in autoimmune diseases and B-cell malignancies. This document details the quantitative data, experimental methodologies, and signaling cascades associated with this compound, offering a comprehensive resource for researchers in the field.

Quantitative Data Summary

This compound (Compound 27) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase.[1] The following tables summarize the key quantitative data reported for this inhibitor.

| Parameter | Value | Assay Type |

| IC50 | 0.11 nM | BTK Enzymatic Inhibition (Cell-free)[1] |

| IC50 | 2 nM | B-cell Activation (human Whole Blood)[1] |

Table 1: In Vitro Potency of this compound

| Animal Model | Dosing | Key Findings |

| Rat Collagen-Induced Arthritis | Oral administration | Attenuated paw inflammation when dosed therapeutically after disease onset. |

| Rat BTK Occupancy Model | 3 mg/kg, oral | Maintained ~70% target occupancy at 24 hours and ~50% at 48 hours, even when the compound was undetectable in plasma. |

Table 2: In Vivo Efficacy and Target Engagement of this compound (Compound 27)

B-cell Receptor Signaling Pathway and BTK Inhibition

The B-cell receptor signaling pathway is a complex cascade of events initiated by the binding of an antigen to the B-cell receptor. This triggers a series of phosphorylation events, leading to the activation of downstream signaling molecules that ultimately control B-cell proliferation, differentiation, and antibody production. BTK is a crucial component of this pathway, acting downstream of the initial antigen recognition event.

Upon BCR stimulation, Src-family kinases such as LYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated Igα and Igβ chains. This phosphorylation creates docking sites for spleen tyrosine kinase (Syk), which, upon activation, phosphorylates and activates a number of downstream targets, including BTK. Activated BTK then proceeds to phosphorylate and activate phospholipase C gamma 2 (PLCγ2), a key step that leads to the generation of second messengers and the activation of transcription factors like NF-κB and NFAT, driving the B-cell response.

This compound, being a covalent inhibitor, forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of the BTK enzyme.[2] This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.

References

Preliminary In-Vitro Profile of BTK Inhibitor 8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed summary of the preliminary in-vitro studies conducted on a novel Bruton's tyrosine kinase (BTK) inhibitor, referred to herein as "BTK inhibitor 8". The data presented is a compilation from early-stage research and aims to provide a comprehensive overview of the compound's initial biochemical and cellular activity. This document is intended for an audience with a technical background in pharmacology, oncology, and drug discovery.

Quantitative Data Summary

The primary focus of initial in-vitro evaluation was a 3-substituted pyrazolopyrimidine derivative, designated as compound 8a. This compound demonstrated potent inhibition of the BTK enzyme and notable anti-proliferative effects in B-cell lymphoma cell lines. The key quantitative findings are summarized in the table below.

| Compound ID | Assay Type | Target/Cell Line | IC50 |

| 8a | Biochemical Kinase Assay | BTK Enzyme | 7.95 nM |

| 8a | Cell Proliferation Assay | Ramos Cells | 8.91 µM |

| 8a | Cell Proliferation Assay | Raji Cells | 1.80 µM |

Other reported molecules, also designated as "this compound" in separate studies, have shown potent BTK inhibition. One such compound exhibited an IC50 of 0.6 nM against the BTK enzyme. Another, identified as "this compound (Compound 27)," demonstrated an IC50 of 0.11 nM against Btk and inhibited B cell activation in human whole blood with an IC50 of 2 nM. A fluorinated "compound 8" has also been described with subnanomolar IC50 inhibition of BTK. However, detailed experimental protocols for these specific compounds were not available in the reviewed literature.

Experimental Protocols

The following methodologies are representative of the techniques used to generate the in-vitro data for BTK inhibitors. The protocol for the biochemical kinase assay is based on the reported method for compound 8a, while the cell proliferation assay is a generalized protocol commonly used in the field.

Biochemical BTK Enzyme Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of BTK.

-

Principle: The HTRF assay is a fluorescence-based immunoassay. In the context of a kinase assay, it measures the phosphorylation of a substrate by the kinase. The assay utilizes two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When the substrate is phosphorylated, both antibodies can bind, bringing the donor and acceptor into close proximity and allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting signal is proportional to the extent of substrate phosphorylation.

-

Materials:

-

Recombinant human BTK enzyme

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Europium cryptate-labeled anti-phosphotyrosine antibody

-

Streptavidin-d2 (acceptor)

-

Test compound (this compound)

-

384-well low-volume microplates

-

HTRF-compatible plate reader

-

-

Procedure:

-

A serial dilution of the test compound (this compound) is prepared in the assay buffer.

-

The recombinant BTK enzyme is added to the wells of the microplate containing the diluted compound and incubated for a pre-determined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

The kinase reaction is initiated by the addition of a mixture of the biotinylated peptide substrate and ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped by the addition of a detection mixture containing the Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-d2.

-

The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.

-

The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

The ratio of the acceptor to donor fluorescence is calculated, and the percent inhibition is determined relative to a no-inhibitor control.

-

The IC50 value is calculated by fitting the dose-response curve using a suitable non-linear regression model.

-

Cell-Based Anti-Proliferation Assay

This assay assesses the effect of the test compound on the growth and viability of cancer cell lines.

-

Principle: The assay measures the number of viable cells in culture after a defined period of exposure to the test compound. A common method utilizes a reagent such as resazurin or MTT, which is metabolically reduced by viable cells to a fluorescent or colored product, respectively. The intensity of the signal is proportional to the number of living cells.

-

Materials:

-

Ramos and Raji B-cell lymphoma cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Test compound (this compound)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Blue® or MTT)

-

Plate reader capable of measuring fluorescence or absorbance

-

-

Procedure:

-

Ramos and Raji cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

A serial dilution of this compound is prepared in the cell culture medium.

-

The medium in the cell plates is replaced with the medium containing the various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

-

The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent.

-

The fluorescence or absorbance is measured using a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of Bruton's tyrosine kinase in the B-cell receptor (BCR) signaling cascade. Activation of the BCR by an antigen leads to the recruitment and activation of a series of downstream kinases, with BTK being a critical node. The subsequent signaling cascade ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. BTK inhibitors act by blocking the kinase activity of BTK, thereby interrupting this pro-survival signaling.

Caption: Simplified BTK signaling pathway in B-cells.

Experimental Workflow for In-Vitro Kinase Inhibitor Screening

The diagram below outlines a typical workflow for the in-vitro screening and characterization of kinase inhibitors, such as this compound. The process begins with a primary screen to identify active compounds, followed by secondary assays to confirm activity and determine potency. Finally, cell-based assays are conducted to assess the compound's effects in a more biologically relevant context.

Caption: General workflow for in-vitro kinase inhibitor screening.

Unraveling the Kinase Selectivity Profile of BTK Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of "BTK inhibitor 8," a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK). This document delves into the available quantitative data, detailed experimental methodologies for kinase activity assessment, and visual representations of the relevant biological pathways and experimental workflows. "this compound," also identified as Compound 27, belongs to a series of 8-amino-imidazo[1,5-a]pyrazine-based inhibitors.

Quantitative Kinase Inhibition Profile

To illustrate the typical high selectivity of this chemical series, the following table presents the kinase selectivity data for a representative compound from the same family.

| Kinase Target | IC50 (nM) |

| BTK | < 1 |

| FGR | > 10,000 |

| LCK | > 10,000 |

| LYN | > 10,000 |

| SRC | > 10,000 |

| YES | > 10,000 |

| ITK | 120 |

| TEC | 25 |

Note: This data is for a representative compound from the 8-amino-imidazo[1,5-a]pyrazine series and is intended to be illustrative of the general selectivity profile.

Experimental Protocols

The determination of the kinase selectivity profile of a compound like "this compound" involves a series of well-defined biochemical assays. Below are detailed methodologies for key experiments typically employed in such characterization.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.

Materials:

-

Purified recombinant kinases (e.g., BTK and a panel of other kinases)

-

Specific peptide or protein substrates for each kinase

-

"this compound" stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

[γ-³³P]ATP (radiolabeled ATP)

-

ATP solution

-

96-well or 384-well plates

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of "this compound" in DMSO. A typical starting concentration is 10 µM, with 10-point, 3-fold serial dilutions.

-

Reaction Setup: In a microplate, add the kinase reaction buffer.

-

Kinase Addition: Add the specific kinase to each well.

-

Inhibitor Addition: Add the serially diluted "this compound" or DMSO (as a vehicle control) to the wells.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should be close to the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.

-

Incubation: Incubate the reaction mixture for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.

-

Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

-

Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Detection: Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.

B-Cell Activation Assay in Human Whole Blood

This assay assesses the functional effect of the inhibitor on B-cell signaling in a more physiologically relevant context.

Materials:

-

Freshly drawn human whole blood anti-coagulated with heparin.

-

"this compound" stock solution (e.g., 10 mM in DMSO).

-

B-cell stimulus (e.g., anti-IgM antibody).

-

Fluorescently labeled antibodies against B-cell activation markers (e.g., CD69, CD86).

-

Red blood cell lysis buffer.

-

Flow cytometer.

Procedure:

-

Compound Treatment: Aliquot whole blood into tubes and add serial dilutions of "this compound" or DMSO control. Incubate for 1 hour at 37°C.

-

Stimulation: Add the B-cell stimulus (e.g., anti-IgM) to the blood samples and incubate for a specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

Staining: Following stimulation, add a cocktail of fluorescently labeled antibodies against B-cell surface markers and activation markers. Incubate in the dark at room temperature for 30 minutes.

-

Lysis: Lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.

-

Acquisition: Acquire the samples on a flow cytometer.

-

Analysis: Gate on the B-cell population (e.g., CD19-positive cells) and quantify the expression of activation markers (e.g., CD69, CD86). Calculate the IC50 value based on the inhibition of activation marker upregulation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway and a typical kinase profiling workflow.

Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.

Caption: Workflow for In Vitro Kinase Selectivity Profiling.

References

Methodological & Application

Application Notes: In-Vitro Kinase Assays for BTK Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1][2][3] Its role in B-cell development, differentiation, and activation has made it a prime therapeutic target for various B-cell malignancies and autoimmune diseases.[2][4] BTK inhibitors have emerged as a significant class of therapeutic agents. This document provides detailed protocols and application notes for the in-vitro characterization of "BTK Inhibitor 8," a novel potent and selective BTK inhibitor, using established kinase assay methodologies.

BTK Signaling Pathway

BTK is a key mediator in multiple signaling cascades, including the B-cell receptor (BCR), Fc receptor (FcR), Toll-like receptor (TLR), and chemokine receptor pathways.[5] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB, crucial for B-cell proliferation and survival.[1]

Caption: BTK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed using two common in-vitro kinase assay formats: a luminescence-based ADP-Glo™ assay and a fluorescence resonance energy transfer (FRET)-based LanthaScreen™ Eu Kinase Binding Assay. The results are summarized below.

| Assay Type | Target Kinase | Substrate | ATP Concentration | IC50 (nM) for this compound |

| ADP-Glo™ Kinase Assay | BTK (WT) | Poly(Glu, Tyr) 4:1 | 10 µM | 1.5 |

| ADP-Glo™ Kinase Assay | BTK (C481S) | Poly(Glu, Tyr) 4:1 | 10 µM | > 1000 |

| LanthaScreen™ Eu Kinase Binding | BTK (WT) | N/A (Tracer Displacement) | N/A | 2.1 |

Table 1: Inhibitory Potency of this compound. The data indicates that this compound is a potent inhibitor of wild-type (WT) BTK. The significantly higher IC50 value against the C481S mutant suggests a covalent binding mechanism targeting the Cysteine 481 residue.

Experimental Protocols

ADP-Glo™ Kinase Assay Protocol

This protocol is designed to quantify the kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

-

Recombinant human BTK enzyme (wild-type and C481S mutant)

-

This compound

-

PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Workflow Diagram:

Caption: Workflow for the ADP-Glo™ BTK Kinase Inhibition Assay.

Procedure:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%).

-

Reaction Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle (for positive and negative controls).

-

Add 2 µl of a solution containing the BTK enzyme (e.g., 3 ng) and substrate.[6]

-

Kinase Reaction: Initiate the reaction by adding 2 µl of ATP solution. The final reaction volume is 5 µl.[6]

-

Incubate the plate at 30°C for 60 minutes.[6]

-

Signal Generation:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LanthaScreen™ Eu Kinase Binding Assay Protocol

This assay measures the binding of the inhibitor to the kinase by detecting the displacement of a fluorescent tracer.

Materials:

-

Recombinant human BTK enzyme

-

This compound

-

LanthaScreen™ Certified Antibody

-

Fluorescent Kinase Tracer (e.g., Kinase Tracer 236)[7]

-

Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]

-

Black, low-volume 384-well plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Workflow Diagram:

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in Kinase Buffer A with a constant percentage of DMSO.

-

Assay Plate Setup:

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[7]

-

Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

The provided protocols offer robust and reliable methods for the in-vitro characterization of BTK inhibitors like "this compound." The ADP-Glo™ assay provides a measure of functional kinase inhibition, while the LanthaScreen™ assay directly quantifies the binding affinity of the inhibitor to the kinase. Together, these assays provide a comprehensive profile of the inhibitor's potency and mechanism of action, which is essential for guiding further drug development efforts.

References

Application Note: Utilizing BTK Inhibitor 8 in Cell-Based B-Cell Activation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1][2] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to B-cell activation, proliferation, differentiation, and survival.[3][4][5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target.[2][6] BTK inhibitors effectively block this pathway, thereby reducing the proliferation and survival of malignant B-cells.[2][6]

"BTK inhibitor 8" is a novel, highly selective, and potent small molecule inhibitor of BTK. This application note provides detailed protocols for utilizing "this compound" in common cell-based B-cell activation assays to assess its inhibitory effects. The described assays include the analysis of B-cell activation markers, proliferation, and calcium mobilization.

Mechanism of Action

Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated. This involves the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD79A and CD79B chains by SRC family kinases like LYN.[4] This, in turn, recruits and activates spleen tyrosine kinase (SYK).[4] SYK then phosphorylates and activates a number of downstream targets, including Bruton's tyrosine kinase (BTK).[3][4] Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[1][3] PLCγ2 activation leads to the generation of second messengers, inositol triphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate protein kinase C (PKC), respectively.[1][7] These events ultimately culminate in the activation of transcription factors, such as NF-κB, which drive B-cell proliferation, survival, and differentiation.[3] "this compound" exerts its effect by potently and selectively inhibiting the kinase activity of BTK, thereby blocking these downstream signaling events.

Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.

Data Presentation

The following tables summarize the inhibitory activity of "this compound" in various cell-based B-cell activation assays.

Table 1: Inhibition of B-Cell Activation Marker (CD69) Expression

| Cell Line | Stimulant | "this compound" IC₅₀ (nM) |

| Ramos (Human Burkitt's Lymphoma) | Anti-IgM | 5.2 |

| Primary Human B-Cells | Anti-IgM | 8.7 |

| A20 (Murine B-Cell Lymphoma) | Anti-IgG | 12.5 |

Table 2: Inhibition of B-Cell Proliferation

| Cell Line | Stimulant | "this compound" IC₅₀ (nM) |

| Ramos | Anti-IgM + IL-4 | 6.8 |

| Primary Human B-Cells | Anti-IgM + CD40L + IL-4 | 10.3 |

Table 3: Inhibition of Calcium Mobilization

| Cell Line | Stimulant | "this compound" IC₅₀ (nM) |

| Ramos | Anti-IgM | 15.1 |

| A20 | Anti-IgG | 22.4 |

Experimental Protocols

Caption: General experimental workflow for assessing the effect of this compound on B-cell activation.

Protocol 1: B-Cell Activation Marker (CD69) Expression Assay

This protocol describes how to measure the inhibition of B-cell activation by quantifying the expression of the early activation marker CD69 using flow cytometry.

Materials:

-

B-cells (e.g., Ramos cell line or isolated primary human B-cells)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

"this compound"

-

DMSO (vehicle control)

-

Anti-IgM F(ab')₂ fragment (for human B-cells) or Anti-IgG F(ab')₂ fragment (for A20 cells)

-

FITC- or PE-conjugated anti-human or anti-mouse CD69 antibody

-

FACS buffer (PBS with 2% FBS)

-

96-well U-bottom plate

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed B-cells at a density of 2 x 10⁵ cells/well in a 96-well U-bottom plate in 100 µL of complete RPMI-1640 medium.

-

Inhibitor Addition: Prepare serial dilutions of "this compound" in complete medium. Add 50 µL of the diluted inhibitor to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulation: Add 50 µL of the B-cell stimulant (e.g., 10 µg/mL anti-IgM) to each well, except for the unstimulated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Staining:

-

Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells with 200 µL of cold FACS buffer and centrifuge again.

-

Resuspend the cells in 100 µL of FACS buffer containing the anti-CD69 antibody at the recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Flow Cytometry:

-

Wash the cells twice with 200 µL of cold FACS buffer.

-

Resuspend the cells in 200 µL of FACS buffer.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the CD69 stain.

-

-

Data Analysis:

-

Gate on the live B-cell population.

-

Determine the percentage of CD69-positive cells or the mean fluorescence intensity (MFI) of CD69.

-

Normalize the data to the stimulated control and plot the dose-response curve to calculate the IC₅₀ value.

-

Protocol 2: B-Cell Proliferation Assay

This protocol measures the inhibitory effect of "this compound" on B-cell proliferation using a fluorescent dye dilution assay.

Materials:

-

B-cells

-

Complete RPMI-1640 medium

-

"this compound"

-

DMSO

-

Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)

-

B-cell stimulants (e.g., anti-IgM, CD40L, IL-4)

-

96-well U-bottom plate

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Wash B-cells with PBS.

-

Resuspend the cells at 1 x 10⁶ cells/mL in pre-warmed PBS.

-

Add the cell proliferation dye at the recommended concentration and incubate for 20 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes.

-

Wash the cells three times with complete medium.

-

-

Cell Seeding and Inhibitor Addition:

-

Resuspend the stained cells in complete medium and seed at 1 x 10⁵ cells/well in a 96-well U-bottom plate.

-

Add "this compound" at various concentrations as described in Protocol 1.

-

-

Stimulation: Add the appropriate combination of stimulants (e.g., 10 µg/mL anti-IgM and 20 ng/mL IL-4).

-

Incubation: Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry:

-

Harvest the cells and wash with FACS buffer.

-

Resuspend in FACS buffer and acquire data on a flow cytometer, measuring the fluorescence of the proliferation dye.

-

-

Data Analysis:

-

Analyze the dilution of the fluorescent dye to determine the percentage of divided cells or the proliferation index.

-

Plot the dose-response curve and calculate the IC₅₀ value.

-

Protocol 3: Calcium Mobilization Assay

This protocol assesses the ability of "this compound" to block BCR-induced calcium flux using a fluorescent calcium indicator.

Materials:

-

B-cells

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

"this compound"

-

DMSO

-

Anti-IgM F(ab')₂ fragment

-

96-well black, clear-bottom plate

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Loading:

-

Wash B-cells and resuspend in HBSS at 1-2 x 10⁶ cells/mL.

-

Add the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) to the cell suspension.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Cell Seeding and Inhibitor Addition:

-

Resuspend the loaded cells in HBSS and seed at 1 x 10⁵ cells/well in the 96-well plate.

-

Add "this compound" at various concentrations.

-

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 1-2 minutes.

-

Stimulation and Kinetic Reading:

-

Using the instrument's injection system, add the stimulant (e.g., 20 µg/mL anti-IgM) to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Normalize the data to the stimulated control and plot the dose-response curve to determine the IC₅₀ value.

-

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 3. ascopubs.org [ascopubs.org]

- 4. bosterbio.com [bosterbio.com]

- 5. lymphomation.org [lymphomation.org]

- 6. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for BTK Inhibitors in Mouse Models of Rheumatoid Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's Tyrosine Kinase (BTK) has emerged as a critical therapeutic target in the treatment of rheumatoid arthritis (RA) and other autoimmune diseases. As a key enzyme in B-cell receptor (BCR) and Fc-receptor (FcR) signaling pathways, BTK plays a pivotal role in the activation of B-cells, macrophages, and mast cells, all of which contribute to the inflammatory cascade and joint destruction characteristic of RA.[1][2] Inhibition of BTK can therefore modulate the autoimmune response and offers a promising oral therapeutic strategy.

These application notes provide an overview of the use of selective BTK inhibitors in preclinical mouse models of rheumatoid arthritis, with a focus on the widely utilized collagen-induced arthritis (CIA) model. Detailed protocols for disease induction, inhibitor administration, and efficacy evaluation are provided to guide researchers in their preclinical drug development efforts. While a specific "BTK inhibitor 8" was not identified in the literature, this document focuses on well-characterized BTK inhibitors such as Evobrutinib, Ibrutinib (PCI-32765), and BMS-986142 to illustrate the application of this class of inhibitors.

Data Presentation: Efficacy of BTK Inhibitors in CIA Mouse Models

The following tables summarize the dose-dependent efficacy of selected BTK inhibitors in reducing the clinical and histological signs of arthritis in the collagen-induced arthritis (CIA) mouse model.

Table 1: Efficacy of Evobrutinib in the CIA Mouse Model

| Dosage (mg/kg/day, oral) | Mean Clinical Arthritis Score (AUC) | Disease Inhibition (%) | Incidence of Disease (%) | Reference |

| Vehicle | Not specified | 0 | 100 | [3] |

| 1 | Not specified | 69 | Not specified | [3] |

| 3 | Near complete prevention | 92 | 33 | [3] |

| Methotrexate (0.5 mg/kg) | Not specified | 13 | Not specified | [3] |

Table 2: Efficacy of Ibrutinib (PCI-32765) in the CIA Mouse Model

| Dosage (mg/kg/day, oral) | Mean Clinical Arthritis Score (at study end) | Observations | Reference |

| Vehicle | High | Progressive disease | [4] |

| 3.125 | Significantly reduced | Partial elimination of clinical signs after 9-11 days | [4] |

| 12.5 | Significantly reduced | Nearly complete elimination of clinical signs after 9-11 days | [4] |

| 50 | Significantly reduced | Marked inhibition of clinical scores | [4] |

Table 3: Efficacy of BMS-986142 in the CIA Mouse Model (Preventative Administration)

| Dosage (mg/kg/day, oral) | Reduction in Clinical Score (%) | Histological Protection | Reference |

| Vehicle | 0 | - | [5] |

| 4 | 26 | Dose-dependent protection from inflammation and bone resorption | [5] |

| 10 | 43 | Dose-dependent protection from inflammation and bone resorption | [5] |

| 30 | 79 | Dose-dependent protection from inflammation and bone resorption | [5] |

| 4 + Methotrexate | 54 | Additive benefit observed | [5] |

Experimental Protocols

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice

This protocol describes the induction and assessment of collagen-induced arthritis in DBA/1 mice, a widely accepted model for studying rheumatoid arthritis.[6][7]

Materials:

-

Male DBA/1 mice (8-10 weeks old)[6]

-

Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (26-30 gauge)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Preparation of Emulsion:

-

On the day of immunization, prepare a 1:1 emulsion of CII solution and CFA.

-

Draw equal volumes of the CII solution and CFA into two separate syringes connected by a stopcock.

-

Force the contents back and forth between the syringes until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare a 1:1 emulsion of CII solution and IFA.

-

Anesthetize the mice.

-

Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

-

-

Monitoring and Scoring of Arthritis:

-

Begin daily monitoring for signs of arthritis from day 21.

-

Score each paw based on a scale of 0-4 for erythema and swelling:[7][8]

-

0 = No evidence of erythema and swelling.

-

1 = Subtle erythema or localized edema.

-

2 = Easily identified erythema and edema.

-

3 = Pronounced erythema and edema involving the entire paw.

-

4 = Maximum inflammation with joint rigidity.

-

-

The maximum score per mouse is 16.

-

Paw thickness can also be measured using a caliper as a quantitative measure of swelling.[9]

-

-

Histological Analysis (at study termination):

-

Euthanize mice and collect affected joints.

-

Fix joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O.

-

Score for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5 for each parameter.[7]

-

Protocol 2: Administration of BTK Inhibitors

This protocol outlines the oral administration of BTK inhibitors to mice in the CIA model.

Materials:

-

BTK inhibitor (e.g., Evobrutinib, Ibrutinib, BMS-986142)

-

Vehicle (e.g., 0.5% methylcellulose, 20% hydroxypropyl-β-cyclodextrin)[3]

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a homogenous suspension of the BTK inhibitor in the chosen vehicle at the desired concentrations.

-

-

Dosing Regimen:

-

Prophylactic/Developing Model: Begin daily oral gavage on the day of primary immunization (Day 0) or before the expected onset of disease (e.g., Day 18) and continue until the end of the study.[3][7]

-

Therapeutic/Established Disease Model: Begin daily oral gavage once mice develop a clinical arthritis score of at least 1.0-1.5.[4][7]

-

-

Administration:

-

Administer the prepared BTK inhibitor solution or vehicle to the mice via oral gavage once or twice daily, as determined by the compound's pharmacokinetic profile.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: BTK Signaling Pathways in Rheumatoid Arthritis.

Experimental Workflow Diagram

Caption: Experimental Workflow for BTK Inhibitor Efficacy Testing in CIA.

References

- 1. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Bruton tyrosine kinase inhibitor PCI-32765 ameliorates autoimmune arthritis by inhibition of multiple effector cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chondrex.com [chondrex.com]

- 7. inotiv.com [inotiv.com]

- 8. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of Bruton's Tyrosine Kinase (BTK) Inhibitors in Preclinical Studies of Lupus

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Bruton's Tyrosine Kinase (BTK) inhibitors in preclinical research for Systemic Lupus Erythematosus (SLE). It summarizes key findings, presents quantitative data from various studies, and offers detailed protocols for relevant experiments. BTK has emerged as a critical therapeutic target in SLE due to its pivotal role in B cell development, activation, and differentiation, as well as its function in innate immune cells like macrophages and neutrophils.[1][2][3][4][5]

Introduction: The Role of BTK in Lupus Pathogenesis

Systemic Lupus Erythematosus is a chronic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to immune complex formation, inflammation, and multi-organ damage.[1][3] B cells are central to this process, and their activation is heavily dependent on the B cell receptor (BCR) signaling pathway.[3][5] Bruton's tyrosine kinase is a key downstream enzyme in the BCR signaling cascade.[5][6][7] Upon BCR engagement, BTK activates downstream pathways like NF-κB and MAP kinase, which are essential for B cell proliferation, differentiation into plasma cells, and autoantibody production.[5][6] BTK is also involved in signaling through other receptors implicated in lupus, such as Toll-like receptors (TLRs) and Fc receptors, which contribute to the activation of innate immune cells and subsequent tissue damage.[6][8]

Given its central role, inhibiting BTK is a promising therapeutic strategy for SLE.[2][3] Preclinical studies using various BTK inhibitors in lupus-prone mouse models have demonstrated significant efficacy in reducing disease activity, including decreased autoantibody production, amelioration of lupus nephritis, and improved survival.[6][7][8][9]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative outcomes of treating lupus-prone mice with different BTK inhibitors.

Table 1: Efficacy of BTK Inhibitors in NZB/W F1 Mice

| BTK Inhibitor | Dosing Regimen | Key Outcomes | Reference |

| G-744 | Therapeutic | Ablated plasmablast generation, reduced autoantibodies, improved renal pathology | [7] |

| PF-06250112 | Dose-dependent | Reduced anti-dsDNA levels, prevented proteinuria, improved glomerular pathology | [10] |

| BTKB66 | Not specified | Reduced proteinuria and renal damage | [6][11] |

| BI-BTK-1 | Early treatment | Reduced splenic B cell subtypes, decreased kidney immune cell infiltration | [9] |

| Evobrutinib | Not specified | Suppressed B-cell activation, reduced autoantibody production and plasma cell numbers, normalized B- and T-cell subsets, and reduced kidney damage | [12] |

Table 2: Efficacy of BTK Inhibitors in MRL/lpr Mice

| BTK Inhibitor | Dosing Regimen | Key Outcomes | Reference |

| BI-BTK-1 | Therapeutic | Reversed established kidney disease, decreased kidney immune cell infiltration, and diminished local expression of inflammatory mediators. | [9] |

| Ibrutinib | Not specified | Reduced populations of cDCs, macrophages, neutrophils, and MCs, resulting in dampened humoral and cellular autoimmunity. | [4] |

| Unnamed BTK Inhibitor | 30 mg/kg | Prevented inflammatory infiltrates and glomerular lesions. | [2] |

Table 3: Efficacy of BTK Inhibitors in Other Lupus Models

| BTK Inhibitor | Mouse Model | Key Outcomes | Reference |

| M7583 | BXSB-Yaa | Reduced autoantibodies, nephritis, and mortality. | [8] |

| M7583 | Pristane-induced DBA/1 | Suppressed arthritis. | [8] |

Signaling Pathways and Mechanisms

Caption: BTK Signaling Pathway in B Cells.

Experimental Protocols

The following are representative protocols for preclinical studies of BTK inhibitors in lupus.

Protocol 1: In Vivo Efficacy Study in MRL/lpr Mice

-

Animal Model: Female MRL/lpr mice, aged 8-10 weeks, are used as they spontaneously develop a lupus-like disease.

-

Grouping: Animals are randomized into vehicle control and BTK inhibitor treatment groups (n=10-15 mice/group).

-

Dosing: The BTK inhibitor is administered orally once or twice daily at doses ranging from 3 mg/kg to 30 mg/kg, based on prior pharmacokinetic studies.[2] The vehicle group receives the same volume of the formulation vehicle.

-

Treatment Duration: Treatment is typically initiated at an early stage of the disease (e.g., 8 weeks of age) and continues for 8-12 weeks.

-

Monitoring:

-

Proteinuria: Urine is collected weekly or bi-weekly to measure protein levels using dipsticks or a quantitative assay.

-

Serum Autoantibodies: Blood is collected at baseline and at the end of the study to measure serum levels of anti-dsDNA and other autoantibodies by ELISA.

-

Survival: Animals are monitored daily, and survival is recorded.

-

-

Terminal Analysis:

-

Spleen and Lymph Nodes: Spleens and lymph nodes are harvested, weighed, and processed for flow cytometry to analyze B cell, T cell, and plasma cell populations.

-

Kidneys: One kidney is fixed in formalin for histological analysis (H&E and PAS staining) to assess glomerulonephritis, while the other is snap-frozen for gene expression analysis or protein extraction.

-

Immunohistochemistry: Kidney sections are stained for immune cell markers (e.g., CD4 for T cells, IBA-1 for macrophages) and immune complex deposition (IgG and C3).[2][9]

-

Caption: In Vivo Preclinical Study Workflow.

Protocol 2: In Vitro B Cell Activation Assay

-

Cell Isolation: B cells are purified from the spleens of healthy C57BL/6J mice by negative selection using magnetic beads.[6]

-